Cas no 1038375-04-0 (Benzoic acid, 2-hydroxy-5-(4-piperidinyl)-)

Benzoic acid, 2-hydroxy-5-(4-piperidinyl)- 化学的及び物理的性質
名前と識別子
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- 2-Hydroxy-5-(piperidin-4-yl)benzoic acid
- Benzoic acid, 2-hydroxy-5-(4-piperidinyl)-
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- インチ: 1S/C12H15NO3/c14-11-2-1-9(7-10(11)12(15)16)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2,(H,15,16)
- InChIKey: SCGBYTGKZARIPW-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=CC=1C(=O)O)C1CCNCC1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 251
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 69.6
Benzoic acid, 2-hydroxy-5-(4-piperidinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-365647-0.5g |
2-hydroxy-5-(piperidin-4-yl)benzoic acid |
1038375-04-0 | 0.5g |
$713.0 | 2023-03-02 | ||
Enamine | EN300-365647-0.25g |
2-hydroxy-5-(piperidin-4-yl)benzoic acid |
1038375-04-0 | 0.25g |
$683.0 | 2023-03-02 | ||
Enamine | EN300-365647-2.5g |
2-hydroxy-5-(piperidin-4-yl)benzoic acid |
1038375-04-0 | 2.5g |
$1454.0 | 2023-03-02 | ||
Enamine | EN300-365647-0.1g |
2-hydroxy-5-(piperidin-4-yl)benzoic acid |
1038375-04-0 | 0.1g |
$653.0 | 2023-03-02 | ||
Enamine | EN300-365647-10.0g |
2-hydroxy-5-(piperidin-4-yl)benzoic acid |
1038375-04-0 | 10.0g |
$3191.0 | 2023-03-02 | ||
Enamine | EN300-365647-0.05g |
2-hydroxy-5-(piperidin-4-yl)benzoic acid |
1038375-04-0 | 0.05g |
$624.0 | 2023-03-02 | ||
Enamine | EN300-365647-5.0g |
2-hydroxy-5-(piperidin-4-yl)benzoic acid |
1038375-04-0 | 5.0g |
$2152.0 | 2023-03-02 | ||
Enamine | EN300-365647-1.0g |
2-hydroxy-5-(piperidin-4-yl)benzoic acid |
1038375-04-0 | 1g |
$0.0 | 2023-06-07 |
Benzoic acid, 2-hydroxy-5-(4-piperidinyl)- 関連文献
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Benzoic acid, 2-hydroxy-5-(4-piperidinyl)-に関する追加情報
Research Brief on Benzoic acid, 2-hydroxy-5-(4-piperidinyl)- (CAS: 1038375-04-0): Recent Advances and Applications
Benzoic acid, 2-hydroxy-5-(4-piperidinyl)- (CAS: 1038375-04-0) is a chemically modified benzoic acid derivative that has garnered significant attention in recent pharmaceutical and biochemical research. This compound, characterized by its piperidinyl substitution at the 5-position of the aromatic ring, has demonstrated promising biological activities, particularly in the context of central nervous system (CNS) disorders and inflammation-related pathologies. Recent studies have explored its potential as a scaffold for drug development, focusing on its pharmacokinetic properties and receptor interactions.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's binding affinity to sigma-1 receptors, which play crucial roles in neuroprotection and pain modulation. The research team synthesized several analogs of 1038375-04-0 and evaluated their pharmacological profiles using in vitro binding assays and molecular docking simulations. Their findings revealed that the hydroxyl group at position 2 and the piperidinyl moiety at position 5 contribute significantly to the compound's receptor binding specificity, suggesting potential applications in developing novel neuroprotective agents.
In the field of anti-inflammatory drug development, a recent patent application (WO2023051234) disclosed novel derivatives of 1038375-04-0 with enhanced COX-2 selectivity. The inventors demonstrated that structural modifications of the parent compound could yield molecules with improved anti-inflammatory activity and reduced gastrointestinal toxicity compared to traditional NSAIDs. These findings were supported by in vivo studies showing significant reduction in paw edema in rat models at doses lower than those required for comparable commercial drugs.
From a synthetic chemistry perspective, researchers have developed more efficient routes for producing 1038375-04-0 and its derivatives. A 2024 publication in Organic Process Research & Development described a green chemistry approach utilizing biocatalysis for the selective hydroxylation of the benzoic acid precursor, achieving higher yields (82%) and reduced environmental impact compared to traditional synthetic methods. This advancement addresses previous challenges in large-scale production while maintaining the compound's stereochemical purity.
The compound's potential in oncology has also emerged as an area of active investigation. Preliminary studies presented at the 2024 American Association for Cancer Research annual meeting demonstrated that certain 1038375-04-0 derivatives exhibit selective cytotoxicity against triple-negative breast cancer cell lines while showing minimal effects on normal mammary epithelial cells. Mechanistic studies suggested these effects might be mediated through modulation of the PI3K/AKT/mTOR pathway, though further validation is required.
As research into 1038375-04-0 continues to expand, several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines. Current challenges include optimizing the molecule's blood-brain barrier penetration for CNS applications and improving its metabolic stability. Future research directions likely will focus on structure-activity relationship studies to identify the most pharmacologically favorable analogs while maintaining the core structural features that confer the compound's unique biological activities.
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